oxalic acid;N-phenylmethoxybutan-1-amine
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Overview
Description
Oxalic acid;N-phenylmethoxybutan-1-amine is a compound that combines oxalic acid, a well-known organic acid, with N-phenylmethoxybutan-1-amine, an amine derivativeIt is known for its chelating properties and its role in various biological and chemical processes . N-phenylmethoxybutan-1-amine is an organic compound that contains both amine and ether functional groups, making it versatile in chemical reactions.
Preparation Methods
The synthesis of oxalic acid;N-phenylmethoxybutan-1-amine typically involves the reaction of oxalic acid with N-phenylmethoxybutan-1-amine under controlled conditions. One common method is to dissolve oxalic acid in a suitable solvent, such as water or ethanol, and then add N-phenylmethoxybutan-1-amine slowly while maintaining the temperature at a specific range. The reaction mixture is then stirred for several hours to ensure complete reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Oxalic acid;N-phenylmethoxybutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group in N-phenylmethoxybutan-1-amine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups under appropriate conditions.
Scientific Research Applications
Oxalic acid;N-phenylmethoxybutan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound’s chelating properties make it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of oxalic acid;N-phenylmethoxybutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The oxalic acid moiety can chelate metal ions, affecting enzymatic activities and metabolic pathways. The N-phenylmethoxybutan-1-amine part can interact with receptors and other biomolecules, modulating their functions. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Oxalic acid;N-phenylmethoxybutan-1-amine can be compared with other similar compounds such as:
Oxalic acid: Known for its strong chelating properties and use in various industrial applications.
N-phenylmethoxybutan-1-amine: An amine derivative with applications in organic synthesis.
Ethanedioic acid derivatives: Compounds with similar chelating properties and reactivity.
Amine-ether compounds: Similar compounds that contain both amine and ether functional groups, used in various chemical reactions.
This compound’s unique combination of oxalic acid and N-phenylmethoxybutan-1-amine makes it versatile and valuable in scientific research and industrial applications.
Properties
CAS No. |
650635-33-9 |
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Molecular Formula |
C13H19NO5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
oxalic acid;N-phenylmethoxybutan-1-amine |
InChI |
InChI=1S/C11H17NO.C2H2O4/c1-2-3-9-12-13-10-11-7-5-4-6-8-11;3-1(4)2(5)6/h4-8,12H,2-3,9-10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
BPPLIEFVZVLRKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNOCC1=CC=CC=C1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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